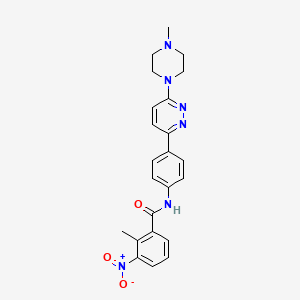
2-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide is a novel compound synthesized for potential use as an anti-tubercular agent. It belongs to the class of benzamide derivatives and has been designed to combat Mycobacterium tuberculosis (MTB) infections .
Synthesis Analysis
The compound was designed and synthesized through a rational approach. Researchers modified the pyrazinamide (PZA) scaffold, a well-known front-line prodrug used in TB therapy, to create a series of novel derivatives. The synthetic route involved introducing various substituents at specific positions on the pyridine and benzene rings. The goal was to enhance anti-tubercular activity while maintaining safety and efficacy .
Molecular Structure Analysis
科学的研究の応用
Chemical Synthesis and Material Applications
The chemical compound, although not directly mentioned in the available literature, is related to families of compounds that have been studied for their applications in material science and chemical synthesis. For instance, derivatives of pyrazolo[4′,3′:5,6]pyrazino[2,3-c]pyrazoles and pyrazolo[4′,3′:5,6]pyrazino[2,3-d]pyrimidines have been synthesized and applied to polyester fibers as disperse dyes. These compounds demonstrate significant properties as materials for textile applications, highlighting the potential of similar compounds for material science applications (Rangnekar, 2007).
Antineoplastic Activity
Research into benzimidazole condensed ring systems, including derivatives similar to 2-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide, has unveiled their potential antineoplastic (anti-cancer) activities. Specific derivatives have shown varying degrees of effectiveness against certain cancer cell lines, indicating the possible therapeutic applications of these compounds in cancer treatment (Abdel-Hafez, 2007).
Neuroleptic Potential
Compounds within the same family have been studied for their neuroleptic potential. The synthesis of heterocyclic 5-amino-2-methoxybenzamides and related compounds demonstrates the exploration of novel neuroleptic agents, which could potentially lead to new treatments for psychiatric disorders (Valenta et al., 1990).
Antimicrobial Activity
Derivatives of 4-nitroso and 4-diazopyrazole have been evaluated for their antimicrobial activities. These compounds, through varied chemical behavior based on their substitution patterns, have shown growth inhibitory activity against several microorganisms, including Candida albicans and Escherichia coli. This highlights the potential of related compounds for use as antimicrobial agents (Daidone et al., 1992).
Anticonvulsant Properties
Further studies into the pharmacological properties of related compounds reveal their potential anticonvulsant effects. A series of 4-aminobenzamides, for example, have been evaluated for their efficacy against seizures, suggesting the possibility of using such compounds in the development of new anticonvulsant medications (Clark et al., 1984).
特性
IUPAC Name |
2-methyl-N-[4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O3/c1-16-19(4-3-5-21(16)29(31)32)23(30)24-18-8-6-17(7-9-18)20-10-11-22(26-25-20)28-14-12-27(2)13-15-28/h3-11H,12-15H2,1-2H3,(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRKFDCQXRGALO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCN(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


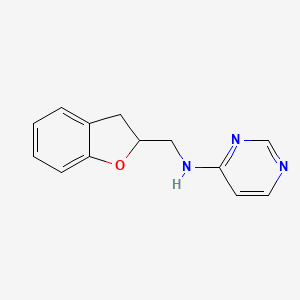
![3-fluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-methoxybenzamide](/img/structure/B2692742.png)
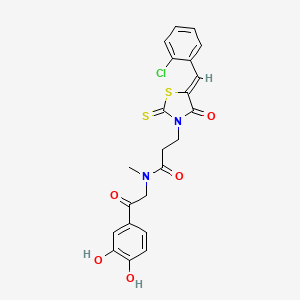
![1-[3-(2-Hydroxypropan-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2692744.png)
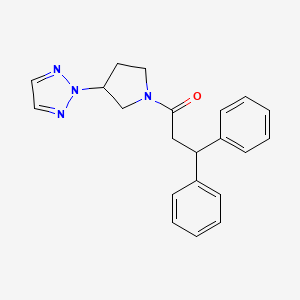
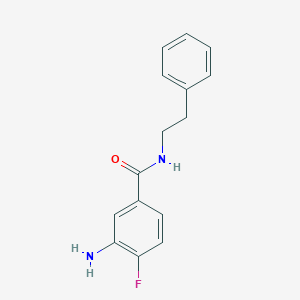
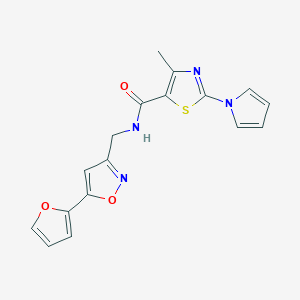
![3-(2-chlorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2692751.png)
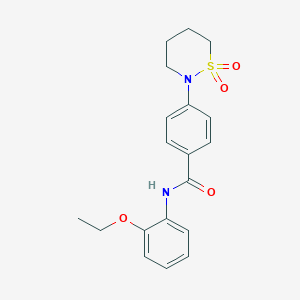
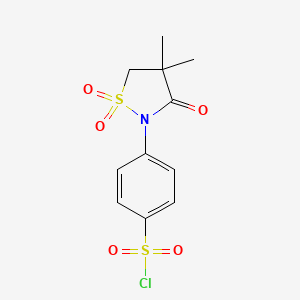
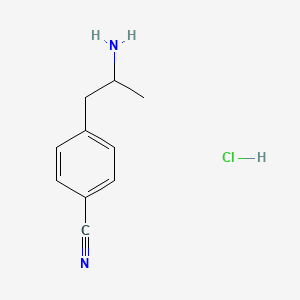
![(Z)-3-[4-[(4-Bromophenyl)methoxy]phenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2692756.png)
![2-(4-Fluorophenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2692757.png)